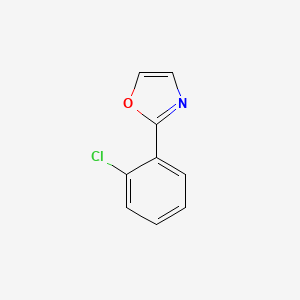

2-(2-Chlorophenyl)oxazole

Vue d'ensemble

Description

2-(2-Chlorophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a chlorophenyl group at the second position of the oxazole ring imparts unique chemical and biological properties to this compound. It has garnered significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)oxazole can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Chlorophenyl)oxazole undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert oxazoles to oxazolones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of oxazolines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position of the oxazole ring, especially in the presence of electron-donating groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxazolones and other oxidized derivatives.

Reduction: Oxazolines and other reduced forms.

Substitution: Various substituted oxazole derivatives depending on the electrophile or nucleophile used.

Applications De Recherche Scientifique

The compound 2-(2-Chlorophenyl)oxazole and its derivatives have applications in antimicrobial research and pharmaceutical chemistry . Oxazole derivatives, in general, exhibit a range of biological activities that are influenced by their substitution patterns .

Antimicrobial Activity

Oxazole derivatives have demonstrated antimicrobial potential against various bacterial and fungal strains .

-

Propanoic Acid Derivatives: A study showed that compounds 5, 6, and 7 exhibited potent antibacterial activity against Escherichia coli (EC), Staphylococcus aureus (SA), Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis (BS). However, these compounds showed poor antifungal activity against Candida albicans (CA) .

EC, Escherichia coli; SA, Staphylococcus aureus; MRSA, Methicillin-resistant Staphylococcus aureus, BS, Bacillus subtilis; CA, Candida albicans

Compd. MIC (µg/ml) EC 5 3.12 6 3.12 7 6.25 Ceftazidime 200 Cefradine 25 Sodium penicillin 0.78 Ketoconazole – - Pyrazole-Oxazole Derivatives: Compound 8, which is a pyrazole linked to an oxazole-5-one moiety, exhibited antimicrobial activity against S. aureus, E. coli, P. aeruginosa, and C. albicans .

- Oxazole-2-amine Analogs: Compounds 15 and 16, which are oxazole-2-amine analogs, showed antibacterial activity against S. aureus and E. coli .

- 2,4-Disubstituted Oxazoles: Compound 28, a 2,4-disubstituted oxazole, showed antibacterial activity against Gram-negative bacteria (E. coli and P. aeruginosa) and Gram-positive bacteria (S. aureus and C. diphtheriae) .

- Oxazole Derivatives with Chromen-2-one: Compound 30 exhibited antibacterial activity, while compound 31 showed antifungal activity. Additionally, compound 32 showed antibacterial activity, and compound 33 exhibited antifungal activity .

- Quinazolinone Derivatives: Compounds 46 and 47, which are quinazolinone derivatives containing an oxazole moiety, exhibited activity against bacterial strains and Candida albicans .

Pharmaceutical Chemistry

This compound derivatives are used in pharmaceutical chemistry and organic synthesis . For example, 2-chlorobenzo[d]oxazole-5-formaldehyde, a derivative of oxazole, has applications in these fields . Additionally, novel bicyclic lactam-based cannabinoid type 1 (CB1) receptor antagonists have been synthesized using oxazole derivatives, with some compounds advancing to human clinical trials for weight management .

Other Applications

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

- 2-Phenyl-1,3-oxazole

- 2-(2,6-Dichlorophenyl)oxazole

- 2-(4-Methoxyphenyl)oxazole

Comparison: 2-(2-Chlorophenyl)oxazole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Phenyl-1,3-oxazole, the chlorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The dichlorinated analog, 2-(2,6-Dichlorophenyl)oxazole, may have enhanced biological activity due to the additional chlorine atoms . The methoxy-substituted compound, 2-(4-Methoxyphenyl)oxazole, may have different solubility and reactivity profiles .

Activité Biologique

2-(2-Chlorophenyl)oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-tuberculosis research. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. It features a chlorophenyl group attached to an oxazole ring, which is known for its role in various biological activities. The presence of the chlorine atom on the phenyl ring is significant as it can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A comprehensive review on oxazole derivatives indicates that substitution patterns significantly affect their biological activities, including antimicrobial properties against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 16 | S. aureus |

| This compound | 32 | E. coli |

| This compound | 8 | C. albicans |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits promising antibacterial and antifungal activity, particularly against gram-positive bacteria.

Anti-Tuberculosis Activity

A significant focus of research has been on the anti-tuberculosis (TB) activity of oxazole derivatives. A study demonstrated that compounds related to this compound showed impressive activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.77 µM . This highlights the potential for developing new anti-TB agents based on the oxazole scaffold.

Table 2: Anti-Tuberculosis Activity of Oxazole Derivatives

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Benzyl this compound-4-carboxylate | 7.7 | Active against replicating M. tuberculosis |

| Other derivatives | <1 | Active against non-replicating M. tuberculosis |

The ability of these compounds to target both replicating and non-replicating forms of M. tuberculosis suggests their utility in treating latent TB infections.

Neuroprotective Effects

In addition to antimicrobial properties, certain derivatives of oxazoles have shown neuroprotective effects. For instance, compounds synthesized from oxazoles were tested on PC12 cells exposed to β-amyloid (Aβ), a peptide involved in Alzheimer’s disease pathology. One such derivative demonstrated significant reduction in neurotoxicity at concentrations as low as 1.25 μg/mL .

Table 3: Neuroprotective Activity Against Aβ-Induced Toxicity

| Compound | Concentration (μg/mL) | Viability (%) |

|---|---|---|

| Compound 5c | 1.25 | 85% |

| Compound 5c | 5.0 | 90% |

These findings suggest that modifications to the oxazole structure can enhance neuroprotective effects, making them potential candidates for Alzheimer's disease treatment.

The mechanisms underlying the biological activities of this compound and its derivatives are varied:

- Antimicrobial Action : The oxazole ring can interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Anti-TB Mechanism : Compounds may inhibit key enzymes involved in mycobacterial metabolism.

- Neuroprotection : Some derivatives enhance neuronal survival by modulating signaling pathways such as Akt/GSK-3β/NF-κB, reducing apoptosis in neuronal cells exposed to toxic agents .

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUACMRENZNWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345053 | |

| Record name | 2-(2-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62881-98-5 | |

| Record name | 2-(2-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.